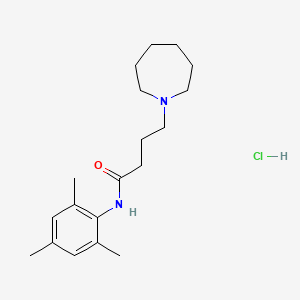
1H-Azepine-1-butanamide, hexahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1H-Azepine-1-butanamide, hexahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride involves several steps. The synthetic route typically starts with the preparation of the azepine ring, followed by the introduction of the butanamide group and the hexahydro-N-(2,4,6-trimethylphenyl) moiety. The final step involves the formation of the monohydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1H-Azepine-1-butanamide, hexahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the compound reacts with nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1H-Azepine-1-butanamide, hexahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1H-Azepine-1-butanamide, hexahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Azepine-1-butanamide, hexahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride can be compared with other similar compounds, such as:
1H-Azepine-1-butanamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.
Hexahydro-N-(2,4,6-trimethylphenyl) derivatives:
Properties
CAS No. |
121513-29-9 |
|---|---|
Molecular Formula |
C19H31ClN2O |
Molecular Weight |
338.9 g/mol |
IUPAC Name |
4-(azepan-1-yl)-N-(2,4,6-trimethylphenyl)butanamide;hydrochloride |
InChI |
InChI=1S/C19H30N2O.ClH/c1-15-13-16(2)19(17(3)14-15)20-18(22)9-8-12-21-10-6-4-5-7-11-21;/h13-14H,4-12H2,1-3H3,(H,20,22);1H |
InChI Key |
HIKYZXRGKBIXIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCCN2CCCCCC2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


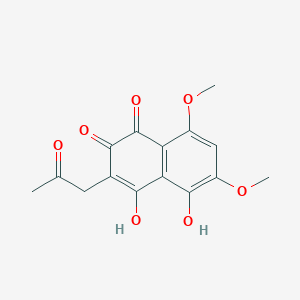

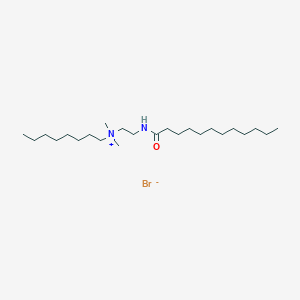

![(E)-but-2-enedioic acid;1-cyclohexyl-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]pyrido[1,2-a]pyrimidin-5-ium-2-one;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B12736917.png)
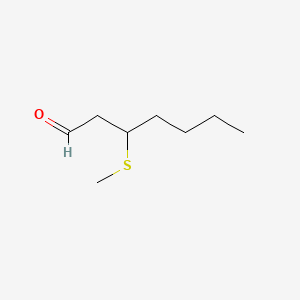
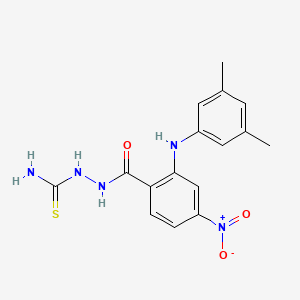
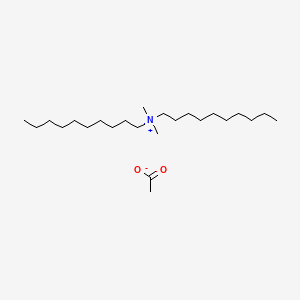
![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid](/img/structure/B12736954.png)
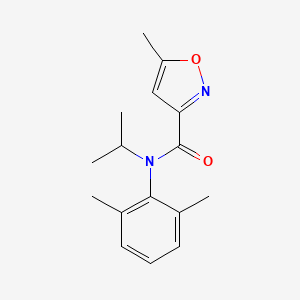

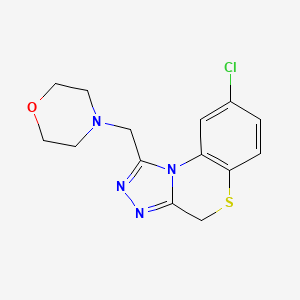
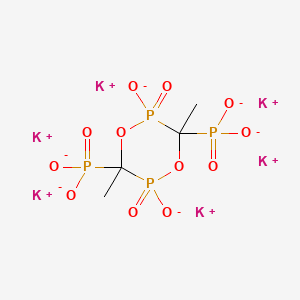
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12736991.png)
